Cas no 2034460-88-1 (N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide)

N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide 化学的及び物理的性質
名前と識別子
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- N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide
- N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]oxamide
- F6539-2998
- 2034460-88-1
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide
- AKOS026696018
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide
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- インチ: 1S/C19H26N4O5/c1-22(2)19(26)23-7-5-13(6-8-23)10-20-17(24)18(25)21-11-14-3-4-15-16(9-14)28-12-27-15/h3-4,9,13H,5-8,10-12H2,1-2H3,(H,20,24)(H,21,25)
- InChIKey: ZPXGVYSXDCPBJX-UHFFFAOYSA-N
- ほほえんだ: O=C(N(C)C)N1CCC(CNC(C(NCC2=CC=C3C(=C2)OCO3)=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 390.19031994g/mol
- どういたいしつりょう: 390.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6539-2998-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6539-2998-75mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6539-2998-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6539-2998-40mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6539-2998-100mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6539-2998-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6539-2998-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6539-2998-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6539-2998-20mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6539-2998-25mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide |
2034460-88-1 | 25mg |
$109.0 | 2023-09-08 |
N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamideに関する追加情報
Introduction to N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide and Its Significance in Modern Chemical Biology
N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide, with the CAS number 2034460-88-1, represents a fascinating compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This intricate molecule, characterized by its complex structural framework, has opened new avenues for exploration in drug discovery and molecular pharmacology. The compound's unique structural features, including the presence of a benzodioxole moiety and a piperidine ring, make it a promising candidate for further investigation into its biological activities and potential therapeutic applications.
The benzodioxole moiety, also known as an oxygenated phenyl ring, is a key structural element that contributes to the compound's chemical properties. This group is well-documented for its role in various biological processes and has been extensively studied for its pharmacological effects. In particular, the 5-position of the benzodioxole ring in N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide is strategically positioned to interact with biological targets, making it an attractive scaffold for drug development.
The piperidine ring, another critical component of the compound, is known for its ability to enhance solubility and bioavailability in drug molecules. The presence of the dimethylcarbamoyl group attached to the piperidine ring further modulates the compound's pharmacokinetic properties. This combination of structural elements not only contributes to the compound's stability but also influences its interactions with biological receptors and enzymes.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases. N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide has emerged as a compound of interest in this context. Its unique structure suggests potential applications in areas such as anti-inflammatory, anticancer, and neuroprotective therapies. The ability of this molecule to modulate multiple biological pathways makes it a valuable asset in the quest for innovative treatments.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for further derivatization and optimization. The structural flexibility inherent in its framework allows researchers to modify specific functional groups while retaining key pharmacophoric elements. This adaptability is crucial in drug development, where fine-tuning molecular properties can significantly impact efficacy and safety profiles.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide involves a series of multi-step organic reactions that showcase the expertise of modern synthetic chemistry. The process requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and protecting group strategies are employed to achieve the desired molecular architecture.
The pharmacological evaluation of this compound has revealed intriguing findings that warrant further investigation. Preclinical studies have demonstrated its ability to interact with specific targets relevant to various diseases. For instance, its binding affinity for certain enzymes suggests potential applications in modulating metabolic pathways associated with inflammation and oxidative stress. These preliminary results are encouraging and warrant more comprehensive studies to elucidate its mechanism of action.
The development of novel drug candidates often involves collaboration between chemists, biologists, and clinicians. N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide exemplifies this interdisciplinary approach. Its synthesis relies on cutting-edge chemical methodologies, while its biological evaluation requires expertise in molecular biology and pharmacology. Such collaborations are essential for translating laboratory discoveries into tangible therapeutic benefits for patients.
The future prospects of N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide are promising. Ongoing research aims to explore its potential in treating a range of diseases by modulating key biological pathways. Additionally, computational modeling and high-throughput screening techniques are being employed to identify new derivatives with enhanced properties. These efforts are expected to yield valuable insights into the compound's therapeutic potential.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{1-(dimethylcarbamoyl)piperidin-4-ylmethyl}ethanediamide (CAS no.2034460-88-1) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at addressing complex diseases. As research continues to uncover new applications for this molecule, it is poised to play a crucial role in the development of next-generation therapeutics.
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